Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate
Description
Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate (CAS: 1065074-27-2) is an isoxazole derivative characterized by a 3-chlorophenyl substituent at position 3, an amino group at position 5, and a methyl ester at position 4 of the isoxazole ring. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom. This compound’s structure is notable for its planar geometry, stabilized by intramolecular hydrogen bonding between the amino group and ester oxygen, a feature observed in related isoxazole derivatives . The 3-chlorophenyl group introduces steric bulk and electron-withdrawing effects, which may influence pharmacological activity and molecular interactions.
Properties
Molecular Formula |
C11H9ClN2O3 |
|---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
methyl 5-amino-3-(3-chlorophenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-11(15)8-9(14-17-10(8)13)6-3-2-4-7(12)5-6/h2-5H,13H2,1H3 |
InChI Key |
LYNXKQGGZWGCEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzonitrile with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using a base such as sodium methoxide . The reaction conditions often include refluxing in methanol for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
Structural Characteristics and Synthesis
Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate features an isoxazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The general synthetic pathway includes:
- Step 1: Formation of the isoxazole ring through condensation reactions.
- Step 2: Introduction of the amino and carboxyl groups via nucleophilic substitutions.
- Step 3: Methylation to yield the final product.
The detailed methodologies can vary based on the desired purity and yield, with various solvents and catalysts employed to optimize the reaction conditions.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown that derivatives of isoxazole compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. Studies have demonstrated that isoxazole derivatives can mitigate neuronal damage in models of ischemic stroke by reducing oxidative stress and inflammation . This suggests that this compound may have therapeutic potential in treating neurodegenerative diseases.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate immune responses, potentially serving as a therapeutic agent for autoimmune diseases . The mechanism involves inhibiting pro-inflammatory cytokines, thereby reducing inflammation.
Peptidomimetics
This compound has been utilized in solid-phase peptide synthesis to create novel peptidomimetics. These hybrids exhibit enhanced stability and bioactivity compared to traditional peptides, making them suitable candidates for therapeutic applications .
Targeted Drug Delivery Systems
The incorporation of this compound into drug delivery systems has been explored due to its ability to interact with specific biological targets. By modifying its structure, researchers aim to enhance the specificity and efficacy of drug delivery mechanisms, particularly in cancer therapy .
Case Studies
Mechanism of Action
The mechanism of action of methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and affecting various biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural Variations and Functional Group Effects
The following table summarizes key structural differences and similarities between methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate and its analogues:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The 3-chlorophenyl group in the target compound contrasts with electron-donating methoxy groups in Ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate . Chlorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets.
Ester Group Influence :
- Methyl esters (e.g., target compound) generally exhibit lower hydrolytic stability compared to ethyl esters (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) . This may affect bioavailability and metabolic pathways.
Planarity and Hydrogen Bonding: Intramolecular N–H⋯O hydrogen bonding, as seen in the target compound and Methyl 4-amino-3-methoxyisoxazole-5-carboxylate, enforces planarity, which is critical for π-π stacking interactions in receptor binding .
Crystallographic and Stability Data
- Planar Geometry: X-ray studies of Methyl 4-amino-3-methoxyisoxazole-5-carboxylate reveal near-planar geometries (r.m.s. deviation: 0.029 Å), stabilized by hydrogen bonds . Similar behavior is expected for the target compound.
- Ester Orientation: The methyl ester in the target compound adopts an orientation that allows hydrogen bonding to the amino group, a feature critical for maintaining structural rigidity .
Biological Activity
Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article explores its immunological properties, potential therapeutic applications, and structure-activity relationships based on recent research findings.
Chemical Structure and Properties
This compound features an isoxazole ring, which is known for its role in various pharmacological activities. The presence of the 3-chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Immunomodulatory Effects
Recent studies have highlighted the immunomodulatory properties of isoxazole derivatives, including this compound. In a series of experiments, this compound demonstrated significant effects on immune cell proliferation and cytokine production.
- Inhibition of Immune Cell Proliferation : The compound was tested for its ability to inhibit phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). Results indicated that it effectively suppressed cell division, suggesting potential use as an immunosuppressive agent in conditions like autoimmune diseases .
- Cytokine Modulation : The compound also inhibited lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in human blood cultures, indicating its potential role in reducing inflammation .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features:
- Substituents : The introduction of various substituents at the 4-position of the isoxazole ring has been linked to enhanced immunological activity. For instance, compounds with strong electrophilic groups at this position exhibited significant immune-stimulatory effects .
- Computational Studies : Molecular dynamics simulations and 3D-QSAR analyses have been employed to predict the activity of related isoxazole derivatives. These studies suggest that hydrophobic interactions and specific electronic properties are crucial for binding affinity and biological efficacy .
Study on Immunosuppressive Properties
A notable study evaluated the immunosuppressive effects of various isoxazole derivatives, including this compound. Mice treated with these compounds showed a marked reduction in antibody-forming cells (AFC) following immunization with sheep erythrocytes, demonstrating their potential as therapeutic agents in modulating immune responses .
Efficacy in Disease Models
In models simulating autoimmune conditions, this compound exhibited promising results by significantly reducing inflammatory markers and improving clinical outcomes. This suggests a potential role in treating diseases characterized by excessive immune activation .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare Methyl 5-amino-3-(3-chlorophenyl)isoxazole-4-carboxylate, and what reaction yields are typically observed?
- The compound can be synthesized via [3+2] cycloaddition reactions, as demonstrated in analogous isoxazole derivatives. For example, Ethyl 3-(3-chlorophenyl)isoxazole-4-carboxylate was synthesized using this method with a 63% yield, characterized by and NMR spectroscopy . Modifications to the protocol (e.g., solvent selection, catalyst optimization) may improve yields.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- NMR Spectroscopy : Critical for confirming the structure, including chemical shifts for the amino group (δ ~9.02 ppm for NH) and aromatic protons (δ 7.40–7.80 ppm) .
- X-ray Crystallography : Reveals intramolecular interactions, such as hydrogen bonds (e.g., N–H⋯O) that stabilize the planar conformation of the isoxazole and ester moieties .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- While specific data for this compound are limited, general guidelines for isoxazole derivatives include:
- Use of personal protective equipment (PPE: gloves, lab coat, goggles).
- Avoidance of inhalation/contact with dust or vapors.
- Storage in airtight containers under dry, ventilated conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) observed during the synthesis of derivatives?
- Cross-validation : Compare experimental data with literature values (e.g., NMR shifts for carbonyl groups: δ ~164.4 ppm ).
- Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals or confirm regiochemistry.
- Crystallographic Analysis : Resolve structural ambiguities via single-crystal X-ray diffraction, as demonstrated for methyl 4-amino-3-methoxyisoxazole-5-carboxylate .
Q. What intramolecular interactions influence the crystal packing and stability of this compound?
- Intramolecular hydrogen bonds (e.g., N–H⋯O) between the amino group and ester oxygen enforce near-planar geometry, reducing steric strain and enhancing crystallinity. Substituents like the 3-chlorophenyl group may introduce steric hindrance, affecting packing efficiency .
Q. How does the electronic nature of substituents (e.g., Cl, OMe) on the phenyl ring impact the compound’s reactivity or biological activity?
- Electron-Withdrawing Groups (Cl) : Increase electrophilicity of the isoxazole ring, potentially enhancing interactions with biological targets (e.g., enzyme active sites).
- Synthetic Modifications : Substituent effects can be probed via computational modeling (e.g., DFT calculations) or by synthesizing analogs (e.g., 3-methoxyphenyl derivatives) and comparing bioactivity .
Q. What strategies are effective in optimizing the solubility of this compound for in vitro assays?
- Derivatization : Introduce polar groups (e.g., hydroxyl, carboxyl) via ester hydrolysis or amide formation.
- Co-solvents : Use DMSO or ethanol for dissolution, ensuring compatibility with assay conditions.
- Salt Formation : Convert the ester to a water-soluble sodium or potassium salt .
Methodological Notes
- Synthesis Optimization : For scale-up, monitor reaction progress via TLC or HPLC to minimize side products.
- Data Reproducibility : Document reaction conditions (temperature, solvent purity) meticulously, as minor variations can significantly impact yields .
- Structural Analysis : Always corroborate spectroscopic data with crystallographic results to avoid misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
